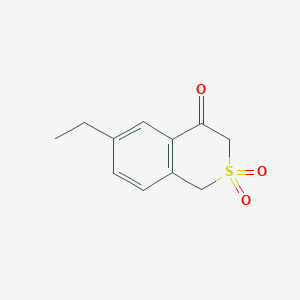
aceroside VII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aceroside VII is a natural product derived from plant sources. It is a phenolic compound with the molecular formula C25H34O8 and a molecular weight of 462.53 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aceroside VII involves several steps, including the extraction of the compound from plant sources and its subsequent purification. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the compound can be isolated from the inner bark of certain plants .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. The exact methods used in industrial production are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Aceroside VII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl groups and aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Aceroside VII has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of natural products and nutraceuticals, as well as in the formulation of cosmetics and personal care products
Mecanismo De Acción
The mechanism of action of aceroside VII involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress, inflammation, and microbial activity. It is believed to interact with enzymes and receptors involved in these processes, thereby influencing cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Aceroside VII is unique among phenolic compounds due to its specific structure and biological activities. Similar compounds include:
Chlorogenic acid: Known for its antioxidant and anti-inflammatory properties.
Oleuropein: Found in olive leaves, with potential health benefits such as cardiovascular protection.
Glabridin: A flavonoid with antioxidant and skin-whitening effects
These compounds share some similarities with this compound but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound in scientific research.
Propiedades
Fórmula molecular |
C25H34O8 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(4-hydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H34O8/c26-15-21-22(29)23(30)24(31)25(33-21)32-20(14-9-17-7-12-19(28)13-8-17)4-2-1-3-16-5-10-18(27)11-6-16/h5-8,10-13,20-31H,1-4,9,14-15H2/t20-,21-,22-,23+,24-,25-/m1/s1 |
Clave InChI |
MAUAGULXOHJIER-RRLSKXGXSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)
![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)

![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)


